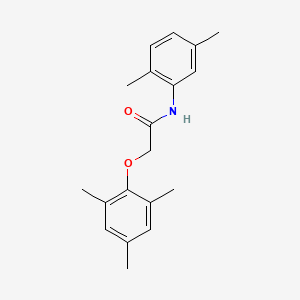
N-(2,5-dimethylphenyl)-2-(mesityloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-(mesityloxy)acetamide, also known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 335.47 g/mol. This compound has been shown to exhibit a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-2-(mesityloxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. This compound has been shown to inhibit the activity of certain enzymes such as phosphodiesterase, which can lead to increased levels of cyclic nucleotides within cells. This, in turn, can lead to a variety of downstream effects such as increased protein kinase activity and altered gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including:
1. Anti-tumor activity: this compound has been shown to inhibit the growth and proliferation of a variety of cancer cell lines.
2. Neuroprotective effects: this compound has been shown to protect against neuronal damage and apoptosis in a variety of neurological disease models.
3. Vasodilatory effects: this compound has been shown to induce relaxation of vascular smooth muscle, which can lead to decreased blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)-2-(mesityloxy)acetamide has a number of advantages and limitations for use in laboratory experiments. Some of the key advantages include:
1. High purity: this compound can be synthesized with high purity using a variety of purification methods.
2. Solubility: this compound is soluble in a variety of organic solvents, which makes it easy to work with in laboratory experiments.
3. Versatility: this compound has a wide range of potential applications in scientific research, including cancer research, neurological research, and cardiovascular research.
Some of the limitations of this compound for use in laboratory experiments include:
1. Toxicity: this compound has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
2. Limited stability: this compound can be sensitive to certain environmental factors such as light and heat, which can limit its stability over time.
3. Limited availability: this compound can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2,5-dimethylphenyl)-2-(mesityloxy)acetamide. Some of the key areas of focus could include:
1. Development of new synthetic methods: There is a need for new synthetic methods for this compound that can improve yield and purity.
2. Investigation of new therapeutic applications: this compound has shown promise in a number of therapeutic areas, and further investigation could lead to the development of new treatments for a variety of diseases.
3. Elucidation of mechanism of action: Further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted therapies.
4. Development of new derivatives: There is potential for the development of new derivatives of this compound that could exhibit improved efficacy and reduced toxicity.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments to investigate its mechanism of action and potential therapeutic applications. While there are limitations to its use in certain experiments, this compound has a wide range of potential applications and could be the subject of further research in the future.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-2-(mesityloxy)acetamide typically involves the reaction of 2,5-dimethylphenylamine with mesityl oxide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a product, which can be purified through a variety of methods such as recrystallization or column chromatography. The purity and yield of this compound can be optimized through careful control of reaction conditions such as temperature, solvent choice, and reaction time.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2-(mesityloxy)acetamide has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments to investigate its mechanism of action and potential therapeutic applications. Some of the key areas of research that have focused on this compound include:
1. Cancer Research: this compound has been shown to exhibit anti-tumor activity in a variety of cancer cell lines, and has been investigated as a potential chemotherapeutic agent.
2. Neurological Research: this compound has been shown to exhibit neuroprotective effects, and has been investigated for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Research: this compound has been shown to exhibit vasodilatory effects, and has been investigated for its potential applications in the treatment of cardiovascular diseases such as hypertension.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-12-6-7-14(3)17(10-12)20-18(21)11-22-19-15(4)8-13(2)9-16(19)5/h6-10H,11H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFBPLCONDJSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B5858421.png)
![2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5858426.png)
amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)
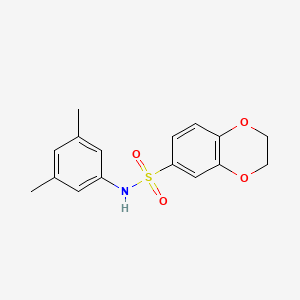
![2-[(1-benzothien-2-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5858457.png)
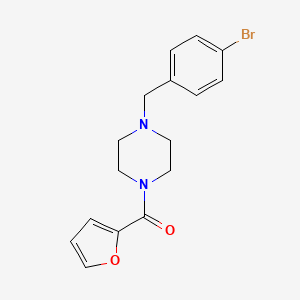
![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)
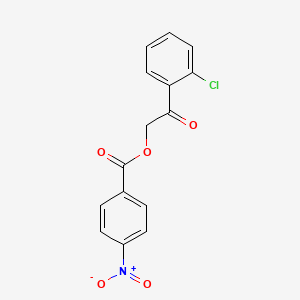
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)
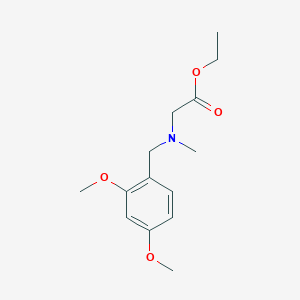
![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5858512.png)
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5858520.png)
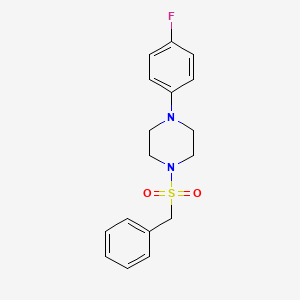
![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)